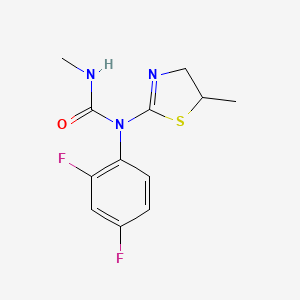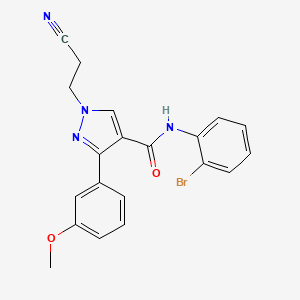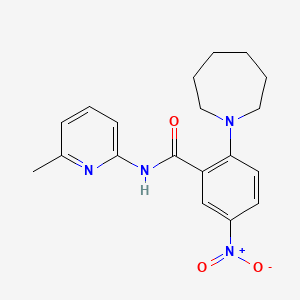
N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide
Übersicht
Beschreibung
N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide, also known as MPNPB, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound is a member of the benzamide family and is known to have potent biological activity.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiproliferative activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. Additionally, N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 and nitric oxide. This makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and inflammation. Additionally, N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide is relatively easy to synthesize, making it readily available for research purposes. One limitation of using N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide. One area of interest is the development of N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide derivatives with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanisms of action of N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide and its potential therapeutic applications. Finally, the development of novel drug delivery systems for N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide could improve its efficacy and reduce potential toxicity.
Conclusion:
In conclusion, N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. Its potent biological activity, anti-inflammatory and analgesic effects, and ability to induce apoptosis in cancer cells make it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide and to develop more potent and selective derivatives.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-nitro-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13-6-5-7-17(19-13)20-18(23)15-12-14(22(24)25)8-9-16(15)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKCNAKUVWVVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-methyl-2-pyridinyl)-5-nitro-2-(1-piperidinyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4179144.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4179175.png)
![diethyl 5-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179180.png)

![N-(2-chlorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4179190.png)
![2-[(1H-naphtho[2,3-d]imidazol-2-ylthio)methyl]benzonitrile](/img/structure/B4179197.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4179204.png)

![N-[2-(acetylamino)ethyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4179218.png)
![N-(4-methylbenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4179222.png)
![4-amino-N-{2-[(4-pyridinylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4179227.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4179233.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4179243.png)